molecular formula C8H11N3O B11916625 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11916625
M. Wt: 165.19 g/mol
InChI Key: GWUORTAWKFBUEL-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and a suitable aldehyde under acidic conditions to form the imidazo[4,5-c]pyridine ring system . The reaction conditions often require refluxing the mixture in a solvent such as ethanol or methanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carboxylic acid.

    Reduction: 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-methanol.

    Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or antagonist by binding to the active site of the target molecule, thereby blocking its activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H11N3O/c1-6-9-7-2-3-11(5-12)4-8(7)10-6/h5H,2-4H2,1H3,(H,9,10)

InChI Key

GWUORTAWKFBUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)CN(CC2)C=O

Origin of Product

United States

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